1,2-Bis(trimethylsilyl)benzene
Overview
Description
1,2-Bis(trimethylsilyl)benzene is an organosilicon compound with the molecular formula C12H22Si2. It is a derivative of benzene where two hydrogen atoms in the ortho positions are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly as a precursor for benzyne intermediates and in the preparation of luminescent materials .
Mechanism of Action
Target of Action
1,2-Bis(trimethylsilyl)benzene (BTMSB) is primarily used in the field of materials science and organic synthesis It plays a crucial role as an intermediate in the synthesis of various organosilicon compounds .
Mode of Action
The mode of action of BTMSB is primarily chemical rather than biological. It is used in reactions to form other compounds. For instance, it can be used in the synthesis of substituted 1,2-bis(trimethylsilyl)benzenes and poly(trimethylsilyl)benzenes .
Biochemical Pathways
The compounds synthesized using btmsb can have various applications, including the development of functional materials for optoelectronic devices .
Pharmacokinetics
Its chemical properties, such as reactivity and stability, play a crucial role in its use in chemical reactions .
Result of Action
The primary result of BTMSB’s action is the formation of new compounds through chemical reactions. For example, it can be used to prepare an efficient hypervalent iodine benzyne precursor . The resulting compounds can have various applications in materials science and organic synthesis .
Biochemical Analysis
Biochemical Properties
It has been found as an active component in the ethanolic extract of Morus indica roots, which has demonstrated hepatoprotective activity
Cellular Effects
In a study on the hepatoprotective activity of the ethanolic extract of Morus indica roots, which contains 1,2-Bis(trimethylsilyl)benzene, it was found that the extract had a significant protective effect on serum biochemical parameters and hepatic antioxidant enzymes
Molecular Mechanism
It is known to be a key starting material for the synthesis of efficient benzyne precursors
Dosage Effects in Animal Models
In a study on the hepatoprotective activity of the ethanolic extract of Morus indica roots, which contains this compound, it was found that oral administration of the extract at different dosages had a significant protective effect on serum biochemical parameters .
Preparation Methods
1,2-Bis(trimethylsilyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with chlorotrimethylsilane in the presence of magnesium turnings and a catalytic amount of iodine in hexamethylphosphoramide (HMPA). The reaction mixture is heated to 100°C for two days, resulting in the formation of this compound .
Another method utilizes Rieke-magnesium or magnesium turnings in the presence of 1,2-dibromoethane as an entrainer. This method offers milder reaction conditions and avoids the use of carcinogenic solvents .
Chemical Reactions Analysis
1,2-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(trimethylsilyl)benzene has several scientific research applications:
Organic Synthesis: It is used as a precursor for benzyne intermediates, which are valuable in the synthesis of complex organic molecules.
Luminescent Materials: It serves as a building block for the preparation of luminescent boron-doped conjugated polymers.
Catalysis: It is used in the synthesis of Lewis-acid catalysts.
Stabilizers and Protecting Groups: It acts as a stabilizer for olefins and a protecting group for silanols.
Comparison with Similar Compounds
1,2-Bis(trimethylsilyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups in the para positions and is used as a precursor for silicon carbide coatings.
1,2-Bis(trimethylsiloxy)benzene: This compound has trimethylsiloxy groups instead of trimethylsilyl groups and is used in different synthetic applications.
The uniqueness of this compound lies in its ortho substitution pattern, which makes it a valuable precursor for benzyne chemistry and luminescent materials .
Properties
IUPAC Name |
trimethyl-(2-trimethylsilylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMJZIJXVNRXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334143 | |
Record name | 1,2-Bis(trimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17151-09-6 | |
Record name | 1,2-Bis(trimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-PHENYLENEBIS(TRIMETHYLSILANE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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